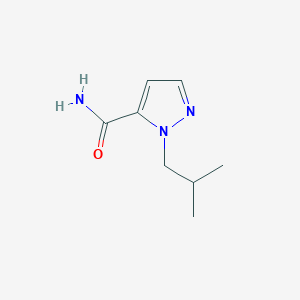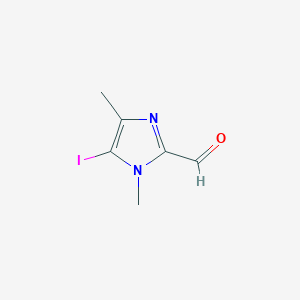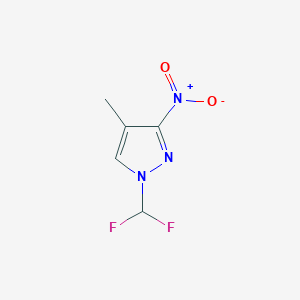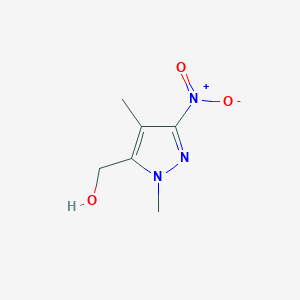
(4E)-4-(3-iodo-4,5-dimethoxybenzylidene)-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes an iodo-substituted aromatic ring and a pyrazolone core
Preparation Methods
The synthesis of 4-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps. One common synthetic route starts with the preparation of 3-iodo-4,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with appropriate hydrazine derivatives to form the pyrazolone core . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like Pd/C, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group and the pyrazolone core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and iodo-substituted aromatic compounds. Compared to these, 4-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern and the presence of both iodo and methoxy groups, which confer distinct chemical and biological properties.
Some similar compounds are:
- 4-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-N-(3-iodo-4-methylphenyl)amine
This detailed overview provides a comprehensive understanding of 4-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19IN2O3 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(4E)-4-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C20H19IN2O3/c1-12-6-5-7-15(8-12)23-20(24)16(13(2)22-23)9-14-10-17(21)19(26-4)18(11-14)25-3/h5-11H,1-4H3/b16-9+ |
InChI Key |
QTLFNFZKKVUNMX-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC)OC)/C(=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OC)OC)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B10908883.png)
![Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10908885.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide](/img/structure/B10908899.png)



![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908922.png)
![(1S,2S,3aR)-7-bromo-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B10908928.png)

